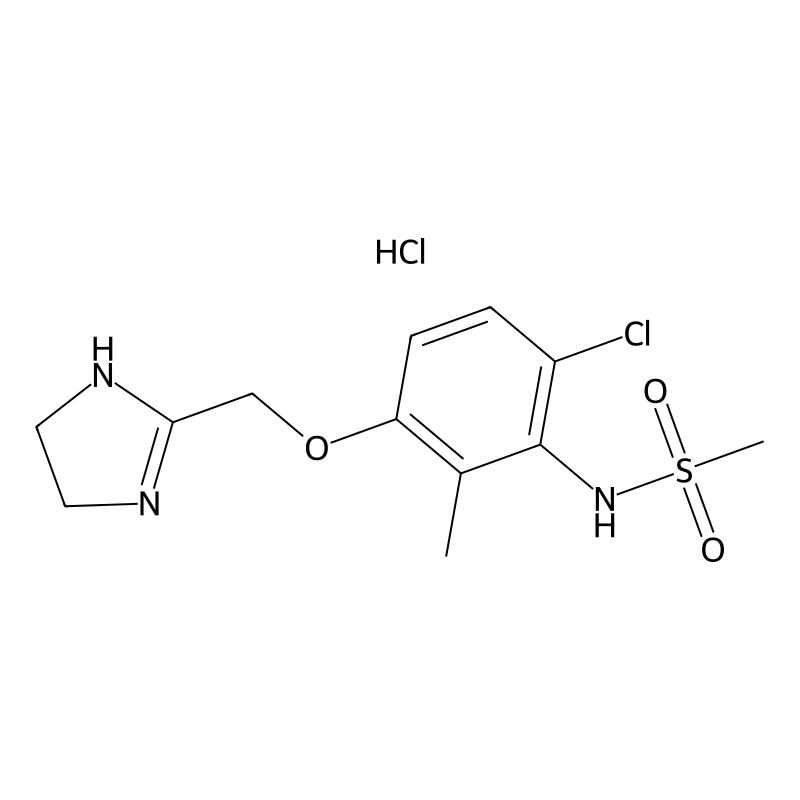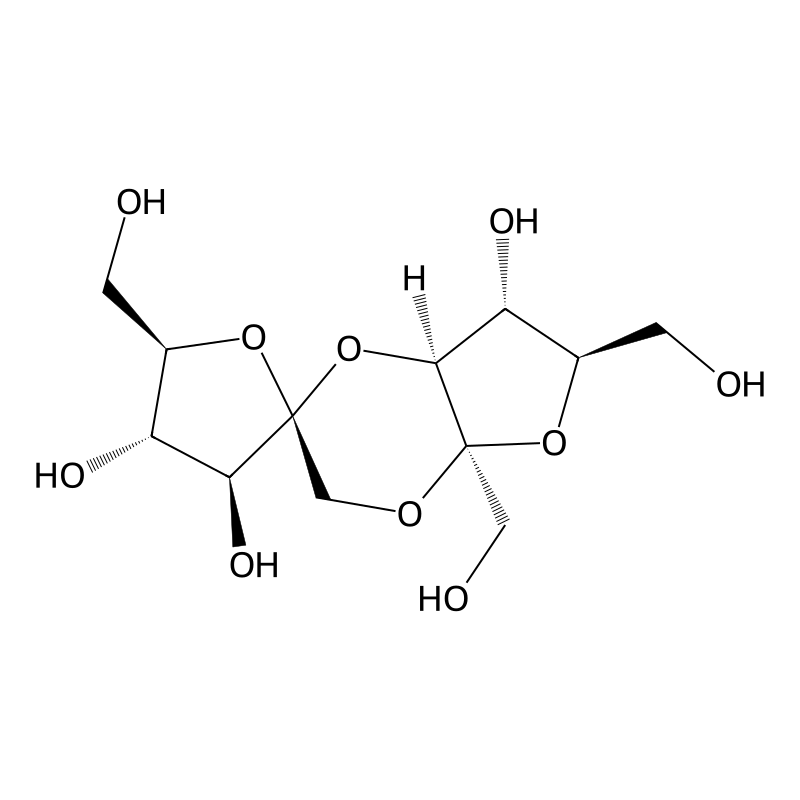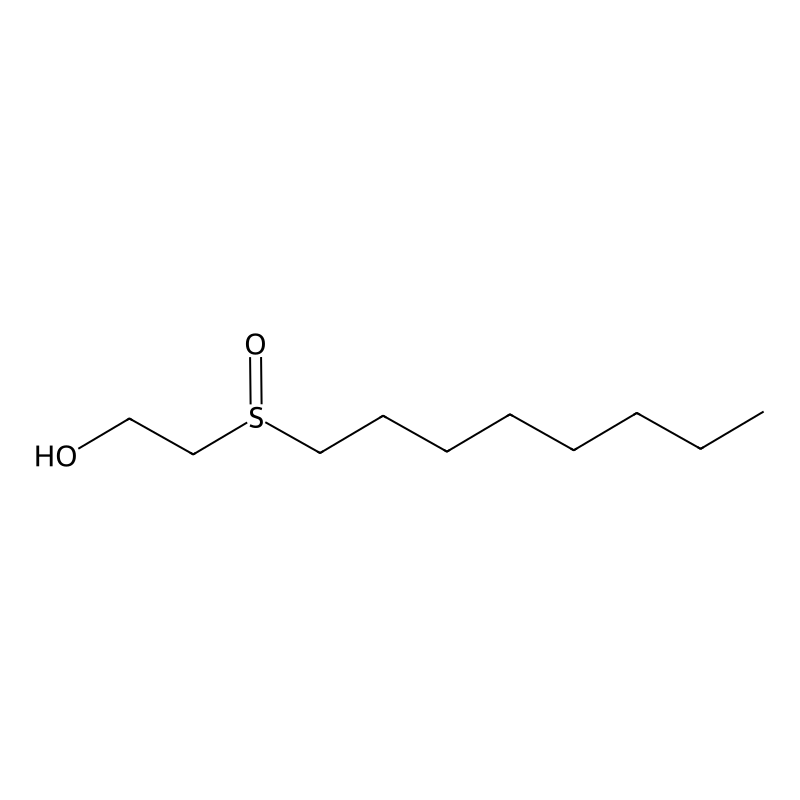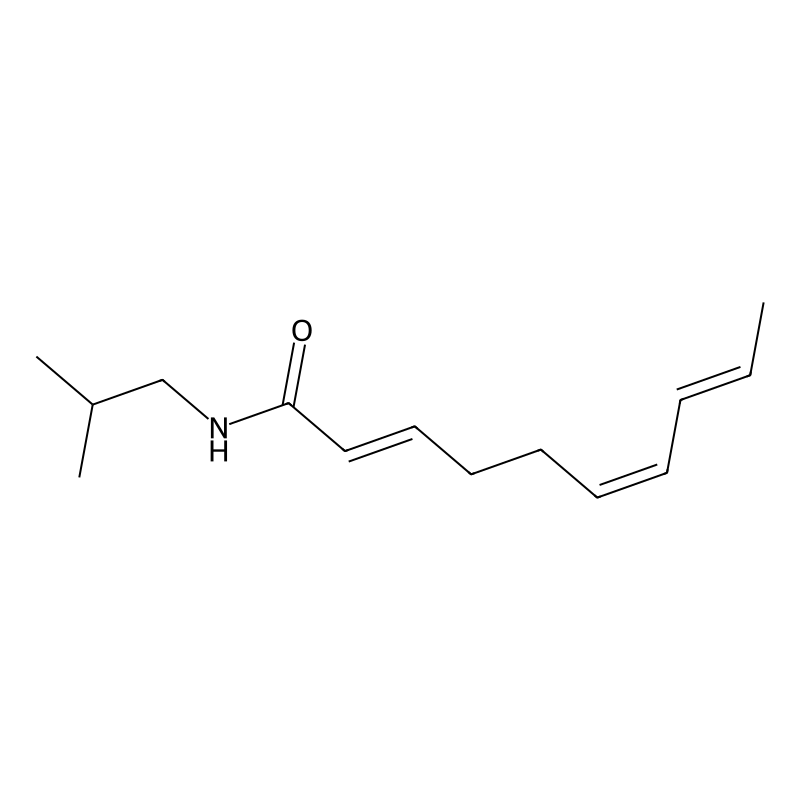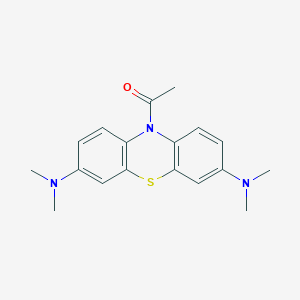Etoposide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Sol in alc: approx 0.76 mg/ml
Water solubility: approx 0.08 mg/mL
Synonyms
Canonical SMILES
Isomeric SMILES
Etoposide is a semi-synthetic podophyllotoxin derivative widely used in cancer chemotherapy. Originally derived from the mandrake plant (Podophyllum peltatum), its discovery in the 1960s marked a significant advancement in cancer treatment []. Scientific research on etoposide focuses on its mechanism of action, efficacy in various cancers, and potential for combination therapies.
Mechanism of Action: Targeting Topoisomerase II
Etoposide belongs to the class of topoisomerase II inhibitors. Topoisomerase II is an enzyme essential for DNA replication and cell division. It acts by creating temporary breaks in DNA strands, allowing them to unwind and reconfigure during these processes []. Etoposide binds to the topoisomerase II-DNA complex, preventing the enzyme from resealing the breaks. This leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells [, ].
Scientific Research on Etoposide's Efficacy in Cancers
Etoposide has been extensively studied for its effectiveness in treating various malignancies. Research shows significant single-agent activity against small cell lung cancer (SCLC) []. Additionally, studies have demonstrated the success of combining etoposide with other chemotherapeutic agents, such as carboplatin, for improved outcomes in SCLC treatment [].
Etoposide is a semi-synthetic derivative of podophyllotoxin, which is derived from the roots of the American mandrake (Podophyllum peltatum) and the Indian species Podophyllum emodi. It is primarily used as an antineoplastic agent in chemotherapy for various cancers, including testicular cancer, small cell lung cancer, lymphoma, and neuroblastoma. Etoposide is characterized by its white to yellow-brown crystalline powder form, with a melting point ranging from 236 °C to 251 °C. Its chemical formula is and it has a relative molecular mass of 588.57 .
Etoposide functions as a topoisomerase II inhibitor, meaning it interferes with the enzyme responsible for managing DNA supercoiling during replication and transcription. This mechanism leads to DNA damage that is particularly lethal to rapidly dividing cancer cells, making etoposide effective in treating various malignancies .
Etoposide belongs to the class of topoisomerase II inhibitors. Topoisomerase II is an enzyme essential for DNA replication and cell division. Etoposide disrupts the action of topoisomerase II by forming a complex with the enzyme and DNA, preventing proper DNA strand separation and leading to DNA damage []. This damage ultimately triggers cell death in rapidly dividing cancer cells.
- Synthesis from Podophyllotoxin: Etoposide is synthesized by treating podophyllotoxin with hydrogen bromide to yield 1-bromo-1-deoxyepipodophyllotoxin, which is then demethylated. The process continues with the substitution of the bromine atom with a hydroxyl group, followed by protection of the phenolic hydroxyl and coupling with a glucose derivative .
- Topoisomerase II Interaction: Etoposide forms a ternary complex with DNA and topoisomerase II. By preventing the re-ligation of DNA strands after they have been cleaved by the enzyme, etoposide induces double-strand breaks in DNA, leading to cell death .
- Metabolism: Etoposide is metabolized primarily in the liver through cytochrome P450 enzymes, producing various metabolites that can also exhibit biological activity .
Etoposide's primary biological activity lies in its ability to inhibit topoisomerase II, an essential enzyme for DNA replication. This inhibition occurs mainly during the S and G2 phases of the cell cycle, leading to:
- Induction of Apoptosis: The accumulation of unrepaired DNA breaks triggers programmed cell death in cancer cells.
- Cell Cycle Arrest: Etoposide effectively halts the proliferation of cancer cells by preventing proper DNA replication and repair.
The drug has shown significant efficacy in treating several types of cancer, particularly when used in combination therapies .
Etoposide can be synthesized through several methods:
- From Podophyllotoxin: The most common method involves the conversion of podophyllotoxin into etoposide through bromination, demethylation, and subsequent chemical modifications involving acetylation and hydrolysis .
- Chemical Modifications: Various synthetic routes have been explored to modify etoposide for improved efficacy or reduced toxicity. These include altering side chains or developing prodrugs like etoposide phosphate, which has enhanced solubility and bioavailability .
Etoposide is widely used in clinical settings for:
- Cancer Treatment: It is effective against testicular cancer, small cell lung cancer, lymphoma, neuroblastoma, and certain types of leukemia.
- Combination Chemotherapy: Etoposide is often used in combination with other chemotherapeutic agents such as carboplatin or cisplatin to enhance therapeutic outcomes while managing toxicity profiles .
- Pediatric Oncology: Due to its effectiveness against refractory pediatric neoplasms, etoposide plays a crucial role in childhood cancer therapies .
Etoposide has several notable interactions that can affect its efficacy and safety:
- Drug Interactions: Co-administration with drugs like warfarin can lead to increased bleeding risks due to etoposide's effects on blood cell counts. Monitoring is crucial when these drugs are used together .
- Infusion Reactions: There have been reports of hypersensitivity reactions during intravenous administration, which may necessitate premedication with antihistamines or corticosteroids for patients with previous reactions .
- Metabolic Interactions: Agents like aprepitant can elevate plasma levels of etoposide by inhibiting its metabolism via cytochrome P450 enzymes; thus, close monitoring for toxicity is recommended when these drugs are used concurrently .
Similar Compounds
Etoposide shares structural similarities and pharmacological properties with several other compounds. Here are some notable comparisons:
Etoposide's uniqueness lies in its specific mechanism targeting topoisomerase II and its established role in combination therapies that enhance treatment efficacy across various malignancies.
Early Investigations and Synthesis
Etoposide’s origins trace to the 1950s, when researchers sought less toxic analogs of podophyllotoxin, a cytotoxic compound isolated from Podophyllum species. In 1966, chemists at Sandoz synthesized etoposide by modifying podophyllotoxin’s epoxide ring and glycosylating its C4 position with a β-D-ethylideneglucopyranoside group. This structural change reduced direct tubulin binding—a source of podophyllotoxin’s neurotoxicity—while introducing topoisomerase II inhibition as the primary mechanism.
Key Milestones:
- 1971: First clinical trials demonstrated efficacy against lymphomas and testicular cancer.
- 1983: FDA approval for small-cell lung cancer and refractory testicular cancer.
- 1996: Introduction of etoposide phosphate (Etopophos), a water-soluble prodrug.
Evolution of Production Methods
Initial production relied on podophyllotoxin extracted from endangered Podophyllum species, prompting efforts to engineer biosynthetic pathways. In 2020, researchers successfully expressed etoposide precursors in Nicotiana benthamiana (tobacco) via heterologous gene transfer, offering a sustainable alternative.
Enzymatic Cascade from Coniferyl Alcohol
| Step | Substrate → Product | Catalysing enzyme (full name) | Key mechanistic feature | Yield or activity highlight | Source |
|---|---|---|---|---|---|
| 1 | Coniferyl alcohol → (+)-Pinoresinol | Dirigent protein mediated stereoselective coupling (with laccase‐type oxidase) | Sets absolute axial chirality of lignan scaffold | 95% conversion in vitro within 30 min | [1] |
| 2 | (+)-Pinoresinol → (+)-Lariciresinol | Pinoresinol-lariciresinol reductase | Two sequential hydride transfers from nicotinamide adenine dinucleotide phosphate | k_cat ≈ 2.6 s⁻¹ | [1] |
| 3 | (+)-Lariciresinol → (–)-Secoisolariciresinol | Pinoresinol-lariciresinol reductase (second active site) | Stereoinversion at C-8 | 87% yield in cell-free extract | [2] |
| 4 | (–)-Secoisolariciresinol → (–)-Matairesinol | Secoisolariciresinol dehydrogenase | Dehydrogenation coupled to nicotinamide adenine dinucleotide | Apparent K_m ≈ 18 µM | [1] |
| 5 | (–)-Matairesinol → (–)-Pluviatolide | Cytochrome P450 719A23 (methylenedioxy-bridge synthase) | Oxidative C–O–C ring closure | 76% isolated yield in Escherichia coli microsomes | [3] |
| 6 | (–)-Pluviatolide → (–)-Yatein | Cytochrome P450 71CU1 plus O-methyltransferases 3 and 1 | Para-hydroxylation and double O-methylation | 71% one-pot conversion | [4] |
| 7 | (–)-Yatein → (–)-Deoxypodophyllotoxin | Two-oxoglutarate dependent dioxygenase from Podophyllum hexandrum | Oxidative C–C cyclisation forming aryltetralin core | 92% isolated yield; 3 g scale | [5] |
| 8 | (–)-Deoxypodophyllotoxin → (–)-Epipodophyllotoxin | Cytochrome P450 71BE54 and Cytochrome P450 82D61 | Benzylic hydroxylation and 4′-demethylation | 4.3 mg g⁻¹ fresh leaf in Nicotiana benthamiana | [6] |
| 9 | (–)-Epipodophyllotoxin → Etoposide aglycone | Endogenous glycosyltransferase of Nicotiana benthamiana | UDP-glucose dependent C-4′ glycosylation | 2.1 mg g⁻¹ fresh leaf after 7 d | [4] |
The cascade transforms the common phenylpropanoid coniferyl alcohol into the aryltetralin lignan nucleus whose late tailoring generates the etoposide aglycone; semi-synthetic benzoate esterification at C-4′ then affords clinical-grade Etoposide.
Key Enzymes in Aryltetralin Lignan Formation
Dirigent protein, Pinoresinol-lariciresinol reductase, Secoisolariciresinol dehydrogenase, Cytochrome P450 719A23, Cytochrome P450 71CU1, O-methyltransferase 3, O-methyltransferase 1, and the two-oxoglutarate dependent dioxygenase constitute the minimal eight-enzyme set required to reach (–)-Deoxypodophyllotoxin in planta [4] [5]. All are nuclear-encoded, plastid- or endoplasmic-reticulum-targeted oxidoreductases whose genes are co-expressed in Podophyllum rhizomes during secondary growth [7].
Molecular Genetics of Biosynthetic Enzymes
Ribonucleic acid sequencing of Podophyllum hexandrum rhizomes revealed thirty-four transcripts enriched at fifteen degrees Celsius that map to the biosynthetic gene cluster; eight exhibit temperature-responsive promoters with light- and drought-responsive cis-elements [8] [9]. A separate de novo transcriptome uncovered sixteen cytochrome P450 isoforms; co-expression analysis linked Cytochrome P450 82D61 to the final hydroxylation step that channels flux toward etoposide precursors [10].
Parametric Analysis of Biosynthesis
Influence of Luminosity on Production
| Light regime | Podophyllotoxin concentration in rhizome (µmol g⁻¹ dry mass) | Total aryltetralin glucosides (µmol g⁻¹) | Observed photosynthetic rate (µmol CO₂ m⁻² s⁻¹) | Comment | Source |
|---|---|---|---|---|---|
| Ten percent full sunlight | 2.33 | 11.86 | 4.2 | Shade conserves biomass but lowers flux | [11] |
| Thirty percent full sunlight | 4.88 | 14.38 | 6.9 | Optimal for growth and lignan output | [11] |
| Fifty percent full sunlight | 2.98 | 12.48 | 5.1 | Excess light diverts carbon to stress repair | [11] |
| One-hundred percent full sunlight | 5.14 | 9.91 | 2.8 | Photoinhibition causes mid-summer leaf senescence | [11] |
Light emitting diode experiments confirm spectral effects: blue-plus-red diodes doubled podophyllotoxin in Hyptis suaveolens hairy roots, whereas pure red diodes favoured methoxy-lignan accumulation [12].
Temperature-Dependent Synthesis
- Alpine Sinopodophyllum hexandrum accumulates twenty-three percent more podophyllotoxin at fifteen degrees Celsius than at twenty-five degrees Celsius; eight pathway genes (including Cytochrome P450 719A23) are up-regulated two- to four-fold under the cooler regime [8].
- Chilling at four degrees Celsius for ten days induces a five-fold rise in podophyllotoxin and a three-fold rise at ten degrees Celsius, accompanied by increased chlorophyll and photosynthetic efficiency [13].
- Temperatures above thirty degrees Celsius suppress net photosynthesis and downstream lignan glycosylation, limiting precursor availability [14].
Macro and Micronutrient Requirements
| Culture parameter (shake-flask suspension, Murashige–Skoog medium) | Optimised level | Effect on podophyllotoxin titre | Source |
|---|---|---|---|
| Initial pH | 6.0 | +42% versus pH 5.0 | [15] |
| Glucose concentration | 72 g L⁻¹ | Linear increase up to 5.6 mg g⁻¹ cell dry weight | [15] |
| Total nitrogen (NH₄⁺ : NO₃⁻ = 1 : 2) | 60 mM | Highest cell growth and lignan productivity | [16] |
| Inorganic phosphate | 1.25 mM | Required for maximal glycoside accumulation | [15] |
| Iron and trace elements (Murashige–Skoog formulation) | Standard levels | Maintain cytochrome P450 activity; omission cuts titre by 60% | [17] |
Transgenic and Heterologous Expression Systems
Nicotiana benthamiana Expression Platform
Agrobacterium-mediated transient expression of ten Podophyllum genes in tobacco leaves reconstituted the complete pathway from coniferyl alcohol to 4′-desmethyl-epipodophyllotoxin. Leaf infiltration supplemented with phenylpropanoid booster genes yielded 4.3 milligrams per gram fresh mass of the etoposide aglycone after seven days [4] [6]. The tobacco host oxidises the aglycone to epipodophyllotoxin glucoside, eliminating the need for chemical epimerisation.
Ribonucleic Acid Sequencing Data Applications in Pathway Elucidation
Deep ribonucleic acid sequencing under water-deficit, ultraviolet, and temperature stress mapped cis-regulatory motifs linked to lignan genes, revealing drought-inducible MYB and basic helix–loop–helix transcription factors that co-activate Pinoresinol-lariciresinol reductase and Secoisolariciresinol dehydrogenase transcripts [9]. Comparative transcriptomics across twenty-eight wild populations connected single-nucleotide variants in Cytochrome P450 719A23 with altitudinal adaptation and enzyme kinetics [10].
Combinatorial Expression Strategies
| Host system | Genes introduced (full names) | Product & titre | Notable optimisation | Source |
|---|---|---|---|---|
| Nicotiana benthamiana leaves | Eight lignan enzymes plus phenylpropanoid booster set | (–)-Deoxypodophyllotoxin, 6.1 mg g⁻¹ | Co-expression of sixteen upstream phenylpropanoid genes avoids exogenous precursors | [6] |
| Escherichia coli BL21 | Dirigent protein, Pinoresinol-lariciresinol reductase, Secoisolariciresinol dehydrogenase, Cytochrome P450 719A23 with ferredoxin reductase | (–)-Pluviatolide, 137 mg L⁻¹ | Redox partner engineering trebled turnover number | [3] |
| Hairy roots of Hyptis suaveolens | Overexpression of O-methyltransferase 1 and Secoisolariciresinol dehydrogenase | Podophyllotoxin, 5.6 mg g⁻¹ dry weight | Thiamine feeding and sonication extraction | [18] |
Co-cultivation with Saccharomyces-based cytochrome reductases, modular plasmid assembly, and promoter balancing are currently raising titres toward kilogram-scale manufacture of etoposide precursors.
Purity
Physical Description
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
log Kow = 0.60
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 200 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 199 of 200 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
FDA Label
Livertox Summary
Drug Classes
NCI Cancer Drugs
FDA Approval: Yes
Etoposide is approved to be used with other drugs to treat: Small cell lung cancer. It is used with other chemotherapy as first-line treatment.
Testicular cancer. It is used in patients who have already been treated with surgery , radiation therapy , or other chemotherapy and have not gotten better.
Etoposide is also being studied in the treatment of other types of cancer. Etoposide is also available in a different form called etoposide phosphate.
Therapeutic Uses
Etoposide injection is indicated, in combination with other antineoplastics, for first-line treatment of testicular tumors (Evidence rating: 1A). /Included in US product labeling/
Etoposide is indicated in combination with other agents as first-line treatment of small cell lung carcinoma. /Included in US product labeling/
Etoposide also is indicated, alone and in combination with other agents, for treatment of Hodgkin's and non-Hodgkin"s lymphomas and acute nonlymphocytic (myelocytic) leukemia. /NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for ETOPOSIDE (13 total), please visit the HSDB record page.
Pharmacology
Etoposide is a semisynthetic derivative of podophyllotoxin, a substance extracted from the mandrake root Podophyllum peltatum. Possessing potent antineoplastic properties, etoposide binds to and inhibits topoisomerase II and its function in ligating cleaved DNA molecules, resulting in the accumulation of single- or double-strand DNA breaks, the inhibition of DNA replication and transcription, and apoptotic cell death. Etoposide acts primarily in the G2 and S phases of the cell cycle. (NCI04)
MeSH Pharmacological Classification
ATC Code
L01 - Antineoplastic agents
L01C - Plant alkaloids and other natural products
L01CB - Podophyllotoxin derivatives
L01CB01 - Etoposide
Mechanism of Action
Etoposide has been shown to arrest metaphase in chick fibroblasts, but its principal effect in mammalian cells appears to be in the G2 phase. At etoposide concentrations of 0.3-10 ug/ml in vitro, cells are inhibited from entering prophase; at concentrations of 10 ug/ml or higher, lysis of cells entering mitosis occurs. ... Etoposide does not inhibit microtubule assembly. Etoposide has been shown to induce single-stranded DNA breaks in HeLa cells and in murine leukemia L1210 cells in vitro; the drug also induces double-stranded DNA breaks and DNA-protein crosslinks in L1210 cells. Etoposide induced DNA damage appears to correlate well with the cytotoxicity of the drug. ... Etoposide appears to induce single-stranded DNA breaks indirectly, possibly through endonuclease activation, inhibition of intranuclear type II topoisomerase, or formation of a free-radical metabolite via an enzymatic reaction involving the hydroxyl group at the C-4' position of the E ring. Etoposide also reversibly inhibits the facilitated diffusion of nucleosides into HeLa cells in a concentration dependent manner in vitro.
Etoposide may stabilize type II topoisomerase DNA complexes, preventing rejoining of single and double strand DNA breaks. Etoposide may also require cellular activation into intermediates, which then bind to DNA and disrupt cellular function.
KEGG Target based Classification of Drugs
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]
Vapor Pressure
Pictograms


Irritant;Health Hazard
Impurities
Other CAS
Absorption Distribution and Excretion
Thirty minutes after intravenous administration of etoposide to rats, the highest concentrations were found in the liver, kidneys and small intestine. By 24 hr after the dose, the tissue concentrations were negligible.
After intravenous infusion (5 min) of etoposide phosphate to beagle dogs at doses of 57-461 mg/sq m, a dose-proportional increase was seen in the maximal plasma concentration and AUC for etoposide. The total plasma clearance rate (342-435 mL/min per sq m) and the distribution volume (22-27 L/sq m) were not dose-dependent. The peak plasma concentration occurred at the end of the infusion of etoposide phosphate, indicating rapid conversion of the pro-drug to etoposide.
Less than 4% of a dose was recovered in the bile after 48 hr in patients with biliary drainage tubes. The fecal recovery of radiolabel after intravenous administration of 3(H)etoposide (130-290 mg/sq m) was variable, representing 0-16% of dose, but the collections were known to be incomplete because of fecal retention and other difficulties associated with the poor general condition of many of the patients). In a study reported as an abstract in four patients with small-cell lung cancer given 14(C)-glucopyranoside etoposide, 56% of the radiolabel was recovered in urine and 44% in feces over five days, for a total recovery of 100 +/- 6%.
For more Absorption, Distribution and Excretion (Complete) data for ETOPOSIDE (18 total), please visit the HSDB record page.
Metabolism Metabolites
The major urinary metabolite of etoposide in humans is reported to be the glucuronide conjugate. Although urinary glucuronide and/or sulfate conjugates were reported to account for 5-22% of an intravenous dose of etoposide, other studies suggest that the glucuronide predominates. Etoposide glucuronide in the urine of treated patients accounted for 8-17% of a dose of 0.5-3.5 g/sq m etoposide and 29% of a dose of 100-800 mg/sq m etoposide, with no other metabolites other than etoposide glucuronide detected in the latter study. In patients with renal or liver impairment given somewhat lower doses of 70-150 mg/sq m, 3-17% of the dose was excreted in the urine within 72 hr as etoposide glucuronide.
Etoposide appears to be metabolized principally at the D ring to produce the resulting hydroxy acid (probably the trans-hydroxy acid); this metabolite appears to be pharmacologically inactive. The picrolactone isomer of etoposide has been detected in two concentrations in the plasma and urine of some patients but not in others. The aglycone of etoposide and/or its conjugates have not been detected to date in patients receiving the drug. In vitro, the picrolactone isomer and aglycone of etoposide have minimal cytotoxic activity.
Generally, few or no etoposide metabolites have been detected in plasma. Etoposide is administered as the trans-lactone, but cis-etoposide can also be detected in human urine. This might be a storage phenomenon, since isomerization sometimes occurs during freezing of plasma samples under slightly basic conditions. The cis isomer accounts for < 1% of the dose. The catechol metabolite has also been reported in patients receiving 600 mg/sq m etoposide, with an AUC of around 2.5% that of etoposide. In patients given 90 mg/sq m etoposide, the catechol metabolite represented 1.4-7.1% of the urinary etoposide and < 2% of the administered dose.
In rat liver homogenates, liver microsomes and in rats in vivo, etoposide was extensively metabolized to only one major metabolite, which was not formally identified. In perfused isolated rat liver incubated with etoposide, the total recovery in bile was 60-85%, with roughly equal amounts of etoposide and two glucuronide metabolites, confirmed as glucuronide species by liquid chromatography and mass spectrometry. After intravenous injection of 3(H)etoposide to rabbits, the total urinary excretion of radiolabel was 30% after five days, with very little thereafter. A single glucuronide metabolite was identified in rabbit urine, which was present in larger amounts than etoposide. No hydroxy acid was identified in either species.
Associated Chemicals
Wikipedia
Biclotymol
Drug Warnings
Pregnancy risk category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./
Reversible alopecia, sometimes progressing to complete baldness, has occurred in 8-66% of patients receiving etoposide. The degree of alopecia may be dose related. Stevens-Johnson syndrome has been reported infrequently in patients receiving etoposide. Rash, pigmentation, urticaria, and severe pruritus have occurred infrequently, and cutaneous radiation-recall reactions associated with etoposide have been reported. ...
Anaphylactoid reactions consisting principally of chills, rigors, diaphoresis, pruritus, loss of consciousness, nausea, vomiting, fever, bronchospasm, dyspnea, tachycardia, hypertension, and/or hypotension have occurred during or immediately after administration of etoposide or etoposide phosphate in 0.7-3% of patients receiving the drug. Other manifestations have included flushing, rash, substernal chest pain, lacrimation, sneezing, coryza, throat pain, back pain, generalized body pain, abdominal cramps, and auditory impairment.
For more Drug Warnings (Complete) data for ETOPOSIDE (24 total), please visit the HSDB record page.
Biological Half Life
... Elimination half-life of 3 to 7 hr in children and 4 to 8 hr in adults.
Use Classification
Methods of Manufacturing
Etoposide can be synthesized from naturally occurring podophyllotoxin by first treating the podophyllotoxin with hydrogen bromide to produce 1-bromo-1-deoxyepipodophyllotoxin, which is demethylated to 1-bromo-4'-demethylepipodophyllotoxin. The bromine is replaced by a hydroxy group, resulting in 4'-demethylepipodophyllotoxin. After protection of the phenolic hydroxyl, the 4-hydroxy group is coupled with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranose. The protecting group at the 4'- hydroxy is removed by hydrogenolysis and the acyl groups by hydrolysis, and the cyclic O-4,6 acetal is formed by reaction with acetaldehyde dimethyl acetal.
Analytic Laboratory Methods
Clinical Laboratory Methods
Storage Conditions
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Interactions
Multidrug resistance is one of the mechanisms of resistance to multiple cytotoxic drugs and is mediated by the expression of a membrane pump called the P-glycoprotein. Nifedipine is one of the calcium channel blocking agents which reverses multidrug resistance in vitro. Fifteen patients with various malignancies received nifedipine at three dose levels: 40 mg, 60 mg and 80 mg orally twice daily for 6 days. Etoposide was administered intravenously on day 2 in a dose of 150-250 mg/sq m and orally 150-300 mg twice daily on days 3 and 4. Cardiovascular effects of nifedipine were dose limiting and the maximum tolerated dose was 60 mg twice a day. Mean area under the plasma concentration curve and plasma half-life of nifedipine and its major metabolite MI at the highest dose level were 7.87 uM.hr, 7.97 hr and 4.97 uM.hr, 14.0 hr respectively. Nifedipine did not interfere with the pharmacokinetics of etoposide.
Dipyridamole has chemical characteristics similar to other known modulators of etoposide, doxorubicin, and vinblastine sensitivity. When compared to verapamil, dipyridamole was as efficacious but twice as potent in its synergistic enhancement of etoposide sensitivity. These results demonstrate that dipyridamole can markedly increase the cytotoxicity of etoposide, doxorubicin, and vinblastine and suggest possible clinical applications.
Enhanced antineoplastic action of etoposide in the presence of cyclosporin A, was investigated in several in vitro and in vivo tumor systems. Macromolecular DNA damage induced by etoposide at drug levels comparable to plasma area under the curve values achieved in patients was increased not only in leukemic peripheral blood cells from patients but also in mononuclear peripheral blood cells from a healthy donor. Intracellular retention of radioactivity from (3)H etoposide was increased by a factor of 1.5 at the most in the presence of cyclosporin A. The cytotoxicity of etoposide and adriamycin to L 1210 leukemic cells was clearly enhanced, whereas cyclosporin A had no effect on the action of cisplatin or ionizing irradiation. At cyclosporin A blood levels not exceeding 1.44 ug/ml, increased tumor inhibition of etoposide was observed in a human embryonal cancer xenograft, but there was also higher lethality in normal mice. With respect to chemosensitization the effects of cyclosporin A resemble those of calcium channel blockers or anticalmodulin agents. In contrast to calcium channel blockers, however, adequate plasma levels of cyclosporin A can well be achieved in patients.
For more Interactions (Complete) data for ETOPOSIDE (7 total), please visit the HSDB record page.
Dates
2: Bruserud O, Reikvam H, Kittang AO, Ahmed AB, Tvedt TH, Sjo M, Hatfield KJ. High-dose etoposide in allogeneic stem cell transplantation. Cancer Chemother Pharmacol. 2012 Dec;70(6):765-82. doi: 10.1007/s00280-012-1990-z. Epub 2012 Oct 6. Review. PubMed PMID: 23053272.
3: Kushner BH, Modak S, Kramer K, Basu EM, Roberts SS, Cheung NK. Ifosfamide, carboplatin, and etoposide for neuroblastoma: a high-dose salvage regimen and review of the literature. Cancer. 2013 Feb 1;119(3):665-71. doi: 10.1002/cncr.27783. Epub 2012 Sep 5. Review. PubMed PMID: 22951749.
4: Ezoe S. Secondary leukemia associated with the anti-cancer agent, etoposide, a topoisomerase II inhibitor. Int J Environ Res Public Health. 2012 Jul;9(7):2444-53. doi: 10.3390/ijerph9072444. Epub 2012 Jul 10. Review. PubMed PMID: 22851953; PubMed Central PMCID: PMC3407914.
5: Jiang L, Yang KH, Guan QL, Mi DH, Wang J. Cisplatin plus etoposide versus other platin-based regimens for patients with extensive small-cell lung cancer: a systematic review and meta-analysis of randomised, controlled trials. Intern Med J. 2012 Dec;42(12):1297-309. doi: 10.1111/j.1445-5994.2012.02821.x. Review. PubMed PMID: 22530708.
6: Bauters T, Vandenbroucke J, Moerloose BD, Porre JD, Benoit Y, Robays H. Etoposide in continuous infusion: practical recommendations for pediatric protocols. J Oncol Pharm Pract. 2011 Dec;17(4):453-5. doi: 10.1177/1078155210384302. Review. PubMed PMID: 22130773.
7: Lima JP, dos Santos LV, Sasse EC, Lima CS, Sasse AD. Camptothecins compared with etoposide in combination with platinum analog in extensive stage small cell lung cancer: systematic review with meta-analysis. J Thorac Oncol. 2010 Dec;5(12):1986-93. doi: 10.1097/JTO.0b013e3181f2451c. Review. PubMed PMID: 20978445.
8: Schieveen PG, Hulin A, Muret P, Royer B; Suivi Thérapeutique Pharmacologique de la Société Française de Pharmacologie et de Thérapeutique. [Level of evidence for therapeutic drug monitoring for etoposide after oral administration]. Therapie. 2010 May-Jun;65(3):207-12. doi: 10.2515/therapie/2010019. Epub 2010 Aug 11. Review. French. PubMed PMID: 20699072.
9: Gerritsen-van Schieveen P, Royer B; Therapeutic Drug Monitoring Group of the French Society of Pharmacology and Therapeutics. Level of evidence for therapeutic drug monitoring for etoposide after oral administration. Fundam Clin Pharmacol. 2011 Jun;25(3):277-82. doi: 10.1111/j.1472-8206.2010.00856.x. Review. PubMed PMID: 20608987.
10: Isoyama Y, Shioyama Y, Nomoto S, Ohga S, Nonoshita T, Onishi K, Matsuura S, Atsumi K, Terashima K, Hirata H, Honda H. Carboplatin and etoposide combined with radiotherapy for limited-stage small-cell esophageal carcinoma: three cases and review of the literature. Jpn J Radiol. 2010 Apr;28(3):181-7. doi: 10.1007/s11604-009-0403-7. Epub 2010 May 1. Review. PubMed PMID: 20437127.
